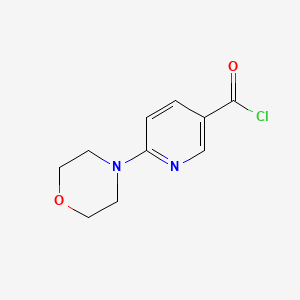

6-Morpholinonicotinoyl Chloride

Descripción general

Descripción

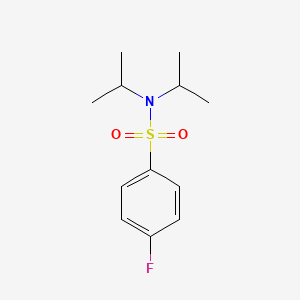

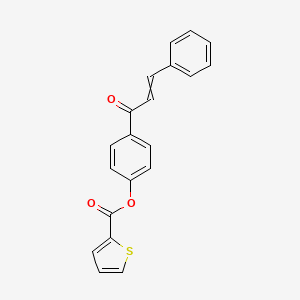

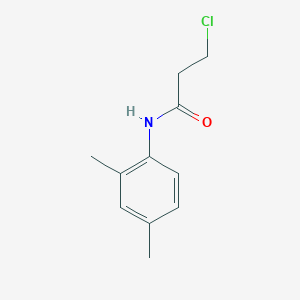

6-Morpholinonicotinoyl Chloride is a chemical compound with the molecular formula C10H11ClN2O2 . It has a molecular weight of 263.12 and is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 6-Morpholinonicotinoyl Chloride is1S/C10H11ClN2O2.ClH/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13;/h1-2,7H,3-6H2;1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

6-Morpholinonicotinoyl Chloride is a solid substance . It has a predicted boiling point of 400.9±45.0 °C and a predicted density of 1.314±0.06 g/cm3 . The compound’s pKa is predicted to be 2.66±0.10 .Aplicaciones Científicas De Investigación

Multicomponent Synthesis

6-Morpholinonicotinoyl Chloride plays a role in the multicomponent synthesis of complex organic compounds. Zhou et al. (2012) described an efficient synthesis process for 2,2,6-trisubstituted morpholine, which involves a multicomponent reaction including epichlorohydrin and N-bromosuccinimide. This process yields products with chloride handles, indicating the potential of 6-Morpholinonicotinoyl Chloride for further chemical modifications and applications in organic synthesis (Zhou, Zhou, & Yeung, 2012).

Catalytic Amination

The compound is also relevant in catalytic processes, such as the mild amination of aryl chlorides. Stauffer et al. (2000) highlighted a catalytic system that utilizes a Pd(0) precursor and a dihydroimidazoline carbene ligand, facilitating the reaction of aryl and heteroaryl chlorides with secondary amines and anilines at room temperature. This process achieves high turnover numbers, indicating the efficiency of the system in catalytic reactions involving morpholine (Stauffer, Lee, Stambuli, Hauck, & Hartwig, 2000).

Safety and Hazards

6-Morpholinonicotinoyl Chloride is classified as a dangerous substance. It has hazard statements H315-H318-H335 , indicating that it can cause skin irritation, eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYODHVYKUWKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380098 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313350-36-6 | |

| Record name | 6-Morpholinonicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)